molecular formula C10H21NO2 B080629 10-Aminodecanoic acid CAS No. 13108-19-5

10-Aminodecanoic acid

Cat. No. B080629
CAS RN: 13108-19-5
M. Wt: 187.28 g/mol
InChI Key: XAUQWYHSQICPAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 10-Aminodecanoic acid has been explored through various methods. For instance, the synthesis of dideuterated and enantiomers of monodeuterated tridecanoic acids demonstrates the complexity and precision required in synthesizing specific fatty acid derivatives, which can serve as analogs or precursors for studying 10-Aminodecanoic acid synthesis (Abad, Fabriàs, & Camps, 2000). Another example is the asymmetric syntheses of cutin monomers, highlighting the intricate steps involved in producing specific stereochemical configurations of fatty acids (Ahmed et al., 2003).

Molecular Structure Analysis

The molecular structure of 10-Aminodecanoic acid and related compounds is critical for understanding their chemical behavior. Studies on amino acid derivatives like [closo-1-CB9H8-1-COO-10-NH3]- have provided insights into the electronic structures and reactivity patterns of these compounds, which can inform the understanding of 10-Aminodecanoic acid's molecular structure (Ringstrand et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of 10-Aminodecanoic acid derivatives have been explored in several studies. For instance, the synthesis and properties of poly(amide-imide)s derived from ω-amino acids and aromatic diamines indicate how structural modifications can impact the material properties of related compounds (Hsiao, Yang, & Wu, 1994).

Scientific Research Applications

  • Food and Quality Control : Duong et al. (2020) developed a method using capillary electrophoresis with capacitively coupled contactless conductivity detection for determining free amino acids, including 10-Aminodecanoic acid, in royal jelly based dietary supplements. This method is significant for food and quality control activities, particularly in settings with modest infrastructure (Duong et al., 2020).

  • Protein Synthesis and Engineering : Chin (2017) discusses the expansion of the genetic code to include new amino acids, like 10-Aminodecanoic acid, which transforms the study and manipulation of proteins. This expansion is crucial for probing, imaging, and controlling protein function, and for engineering precise therapeutics (Chin, 2017).

  • Asymmetric Synthesis in Medicinal Chemistry : Fu et al. (2020) report the asymmetric synthesis of (S)-α-(octyl)glycine, a derivative of 10-Aminodecanoic acid, highlighting its importance in medicinal chemistry and drug design. Their method shows high yield and diastereoselectivity, indicating its potential for large-scale synthesis of 10-Aminodecanoic acid derivatives (Fu et al., 2020).

  • Biosynthesis in Polymer Industry : Ahsan et al. (2018) describe the biosynthesis of ω-Aminododecanoic acid, related to 10-Aminodecanoic acid, from renewable sources. This process is significant for the polymer industry, especially for producing Nylon 12, a high-performance bioplastic (Ahsan et al., 2018).

  • Polymerization Processes : Ajima et al. (1985) explored the polymerization of 10-hydroxydecanoic acid by forming ester bonds using polyethylene glycol-modified lipase. This research is relevant to the development of new materials and has applications in the field of biotechnology (Ajima et al., 1985).

Safety And Hazards

When handling 10-Aminodecanoic acid, it is advised to avoid breathing mist, gas, or vapours and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

10-aminodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUQWYHSQICPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27306-05-4
Record name Decanoic acid, 10-amino-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27306-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20156876
Record name 10-Aminodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Aminodecanoic acid

CAS RN

13108-19-5
Record name 10-Aminodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13108-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Aminodecanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013108195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Aminodecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-aminodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.743
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Record name 10-AMINODECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05277W2SV6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
DE Ames, RE Bowman - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… hydrochloric acid to give 10-aminodecanoic acid and is reductively … 10-Aminodecanoic acid was isolated by countercurrent … , was indistinguishable from 10-aminodecanoic acid in paper …
Number of citations: 9 pubs.rsc.org
DGM Diaper, DL Mitchell - Canadian Journal of Chemistry, 1962 - cdnsciencepub.com
… The present investigation involves the conversion of the product from 10-undecenoic acid (undecylenic acid) directly to 10-aminodecanoic acid. Similar conversions of the olefin to the …
Number of citations: 16 cdnsciencepub.com
G WEITZEL, AM FRETZDORFF, W STOCK - 1980 - degruyter.com
… The synthesis of the required 10-aminodecanoic acid should … ester should yield the 10-aminodecanoic acid. We attempted … Gabriel's method for preparation of 10-aminodecanoic acid. …
Number of citations: 9 www.degruyter.com
A Leone-Bay, J Freeman, D O'Toole… - Journal of medicinal …, 2000 - ACS Publications
… A dichloromethane solution of five amino acids (4-aminobutyric acid, 6-aminocaproic acid, 8-aminocaprylic acid, 10-aminodecanoic acid, and 12-aminododecanoic acid) was divided …
Number of citations: 12 pubs.acs.org
G Jayaraman, R Bhaskaran, C Yu, JJ Young… - … et Biophysica Acta (BBA …, 1994 - Elsevier
The solution conformation of griseoviridin, a broad spectrum antibiotic, has been determined by 1 H-NMR in deuterated dimethylsulfoxide. The structural determination is based on …
Number of citations: 11 www.sciencedirect.com
BW Bycroft, TJ King - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… The important sequence which allowed a complete assignment for the structure of the 10-aminodecanoic acid unit (4) is illustrated. Irradiation at 6 4.35 caused the triplet at 8.30 to …
Number of citations: 19 pubs.rsc.org
M Koh, HJ Kim, NR Shin, HS Kim, DW Yoo… - Bulletin of the Korean …, 2012 - Citeseer
… 10-Aminodecanoic Acid Hydrochloride Salt (7). A mixture of conc. aqueous hydrochloric acid (5.0 mL) … The combined filtrate was concentrated in vacuo to afford 10aminodecanoic acid …
Number of citations: 12 citeseerx.ist.psu.edu
AN Khusnutdinova, R Flick, A Popovic… - Biotechnology …, 2017 - Wiley Online Library
… Reactions were performed using 10 mM substrate A to L) (5 mM for decanoic acid) as described in the Section 2 (10-AD, 10-aminodecanoic acid). Results are means ± SEM from at …
Number of citations: 73 onlinelibrary.wiley.com
S Warwel - Journal of molecular catalysis A: Chemical, 1997 - Elsevier
The lipase-catalyzed reactions of carboxylic acids and carboxylic acid esters with hydrogen peroxide are used to generate various peroxy acids at room temperature and without …
Number of citations: 91 www.sciencedirect.com
MH Koh, HS Kim, H Kim, N Shin, D Yoo… - Elastomers and …, 2013 - koreascience.kr
… 여과된 용액을 농축하고 건조하여 백색의 고 체인 10-aminodecanoic acid hydrochloride salt 9 (146 mg, 0.65 mmol, quant.)를 얻었다: mp 156.4-157.8 oC [lit.]157-159 oC; IR(coated on …
Number of citations: 0 koreascience.kr

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